molecular formula C20H44N2 B8365696 3,14-Diethylhexadecane-4,13-diamine CAS No. 70799-90-5

3,14-Diethylhexadecane-4,13-diamine

Cat. No. B8365696
M. Wt: 312.6 g/mol
InChI Key: MZNQLXRKWSZAJE-UHFFFAOYSA-N
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Patent
US04195165

Procedure details

If there are used in the manner described under (a), instead of 942 g (3.79 mols) of 3,12-dipropyl-1,2-diaza-1,5,9-cyclododecatriene, 49 g (0.159 mol) of 3,12-di-(3-pentyl)-1,3-diazacyclododecane and correspondingly reduced amounts of catalyst and solvent, there is obtained, after chromatographic purification and distillation, 26.8 g (54% of theory) of 4,13-diamino-3,14-diethylhexadecane as colourless oil [b.p. 141°-143° C./0.004 Torr; nD° =1.4666; IR (liquid) inter alia bands at 3378, 3278 and 1613 cm-1 ].
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,12-dipropyl-1,2-diaza-1,5,9-cyclododecatriene
Quantity
942 g
Type
reactant
Reaction Step Two
Name
3,12-di-(3-pentyl)-1,3-diazacyclododecane
Quantity
49 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH:14]([NH2:18])[CH2:15][CH2:16][CH3:17])[CH2:3][CH2:4][CH3:5].[CH2:19](C1CC=CCCC=CCC(CCC)N=N1)[CH2:20]C.[CH3:37][CH2:38]C(N1CCCCCCCCC(C(CC)CC)NC1)CC>>[NH2:1][CH:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH:14]([NH2:18])[CH:15]([CH2:37][CH3:38])[CH2:16][CH3:17])[CH:3]([CH2:19][CH3:20])[CH2:4][CH3:5]

Inputs

Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CCC)CCCCCCCCC(CCC)N
Step Two
Name
3,12-dipropyl-1,2-diaza-1,5,9-cyclododecatriene
Quantity
942 g
Type
reactant
Smiles
C(CC)C1N=NC(CC=CCCC=CC1)CCC
Step Three
Name
3,12-di-(3-pentyl)-1,3-diazacyclododecane
Quantity
49 g
Type
reactant
Smiles
CCC(CC)N1CNC(CCCCCCCC1)C(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
there is obtained
DISTILLATION
Type
DISTILLATION
Details
after chromatographic purification and distillation, 26.8 g (54% of theory) of 4,13-diamino-3,14-diethylhexadecane as colourless oil [b.p. 141°-143° C./0.004 Torr

Outcomes

Product
Name
Type
Smiles
NC(C(CC)CC)CCCCCCCCC(C(CC)CC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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